molecular formula C24H19FN2O5S B3007891 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866813-45-8

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No.: B3007891
CAS No.: 866813-45-8
M. Wt: 466.48
InChI Key: REQOKLZIVZMORB-UHFFFAOYSA-N
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Description

This compound features a quinolin-4-one core substituted at position 3 with a 4-methoxyphenylsulfonyl group and at position 1 with an N-phenylacetamide moiety. The acetamide group at position 1 introduces hydrogen-bonding capabilities, which may enhance biological activity .

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-32-18-8-10-19(11-9-18)33(30,31)22-14-27(15-23(28)26-17-5-3-2-4-6-17)21-12-7-16(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQOKLZIVZMORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro and methoxyphenylsulfonyl groups. The final step involves the acylation of the quinoline derivative with phenylacetamide under controlled conditions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the quinoline core.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its anti-inflammatory and anticancer properties. Its unique structure allows it to interact with various biological targets, potentially inhibiting specific enzymes involved in disease pathways.
  • Enzyme Inhibition Studies : Research indicates that the compound can inhibit certain enzymes by forming stable complexes, thus modulating biochemical pathways relevant to cancer and inflammatory diseases.

2. Antimicrobial Activity

  • The presence of the quinoline moiety is known to confer antimicrobial properties. Studies have shown that derivatives of quinoline exhibit significant activity against a range of pathogens, making this compound a candidate for further exploration in antibiotic development.

3. Organic Synthesis

  • This compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its sulfonyl group enhances reactivity in various chemical reactions, facilitating the creation of diverse derivatives.

4. Materials Science

  • The unique properties of this compound make it suitable for developing advanced materials. Its chemical stability and reactivity can be exploited in creating new polymers or coatings with specific functional characteristics.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer activity of quinoline derivatives, including this compound. Results indicated that it exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s para-substituent significantly impacts electronic and steric properties. Key analogs include:

Compound Name Sulfonyl Substituent Key Properties Reference
Target Compound 4-Methoxyphenyl Enhanced electron density; red-shifted emission in polar solvents
2-[6-Fluoro-3-(4-Fluorophenyl)Sulfonyl-...] 4-Fluorophenyl Electron-withdrawing; increased polarity; reduced emission intensity
N-(4-Ethylphenyl)-2-[6-Fluoro-3-(4-Fluoro...] 4-Fluorophenyl Ethyl group on acetamide improves lipophilicity; no emission data reported

Key Findings :

  • The 4-methoxyphenyl group in the target compound increases electron density, leading to red-shifted emission in DMF compared to 4-fluoro analogs .
  • Fluorinated sulfonyl groups (e.g., 4-fluorophenyl) reduce emission intensity due to stronger electron-withdrawing effects, as seen in analogs from and .

Variations in the Acetamide Substituent

The N-phenylacetamide moiety’s substitution pattern affects steric bulk and binding affinity:

Compound Name Acetamide Substituent Biological/Physicochemical Impact Reference
Target Compound Phenyl Standard H-bond donor/acceptor; moderate lipophilicity
2-[6-Fluoro-3-(4-Fluoro...)N-(2-Methylphenyl) 2-Methylphenyl Increased steric hindrance; potential for enhanced selectivity
N-(4-Ethylphenyl)-2-[6-Fluoro-3-(4-Fluoro...] 4-Ethylphenyl Higher lipophilicity; improved membrane permeability

Key Findings :

  • Substituents like 2-methylphenyl () or 4-ethylphenyl () increase steric bulk, which may influence binding pocket interactions in biological targets .
Infrared (IR) Spectroscopy:
  • Target Compound: Expected C=O (quinolin-4-one) stretch at ~1680 cm⁻¹ and S=O (sulfonyl) at ~1150–1250 cm⁻¹, similar to analogs in .
  • Triazole Analogs () : C=S stretches at 1243–1258 cm⁻¹; absence of C=O in cyclized products confirms structural changes .

Biological Activity

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a fluorine atom, a methoxy group, and a sulfonamide functionality, which are known to enhance biological activity and solubility. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C24H19FN2O5S, with a molecular weight of approximately 484.5 g/mol. The structural characteristics are crucial for its biological interactions.

Structural Feature Description Biological Significance
Fluorine AtomEnhances lipophilicity and metabolic stabilityPotential for increased bioactivity
Methoxy GroupImproves solubility and bioavailabilityEnhances pharmacokinetic properties
Sulfonamide FunctionalityKnown for antimicrobial propertiesUsed in antibiotic development

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, particularly in cancer cells, thus modulating their activity and potentially leading to cytotoxic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with sulfonamide groups have shown effectiveness against drug-resistant strains of bacteria and fungi. Studies have demonstrated moderate antifungal activity against Candida species, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against C. albicans .

Anticancer Activity

The compound's potential in cancer therapy is notable, particularly due to its ability to target glycolytic pathways in aggressive cancers like glioblastoma multiforme (GBM). Research involving fluorinated derivatives of 2-deoxy-D-glucose has shown that modifications at the C-2 position can enhance the stability and uptake of these compounds in cancer cells, leading to improved cytotoxic effects . This suggests that similar modifications in this compound could yield promising results.

Case Studies

Several studies have investigated the biological effects of quinoline derivatives:

  • Study on Antifungal Activity : A study evaluated various quinoline derivatives for their antifungal properties against Candida spp., highlighting the importance of structural modifications in enhancing efficacy .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that fluorinated analogs exhibit potent cytotoxic effects in GBM cells under hypoxic conditions, indicating the potential for targeted therapy .
  • Molecular Docking Studies : Molecular docking experiments have provided insights into the binding affinities of these compounds with hexokinase, reinforcing their role as metabolic inhibitors .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The synthesis typically involves constructing the quinolinone core followed by functionalization with sulfonyl and acetamide groups. A common approach includes:

  • Step 1: Formation of the 4-oxoquinolin scaffold via cyclization reactions, often using substituted anilines and ketoesters under acidic conditions.
  • Step 2: Sulfonylation at the 3-position using 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group.
  • Step 3: Acetamide coupling via nucleophilic substitution or amidation reactions, employing reagents like N-phenylacetamide derivatives and coupling agents (e.g., EDC/HOBt).
    Characterization at each step is critical, with intermediates verified via 1H^1H-NMR and IR spectroscopy .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • 1H^1H-NMR and 13C^{13}C-NMR: To confirm substituent positions and structural integrity (e.g., sulfonyl group resonance at δ 3.8–4.2 ppm for methoxy protons) .
  • IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1680–1720 cm1^{-1}, S=O stretch at ~1150–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if applicable): For unambiguous confirmation of stereochemistry and crystal packing .

Advanced: How can researchers optimize reaction conditions for higher yields?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Statistical methods like factorial design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a central composite design can reduce the number of trials while maximizing yield .
  • Computational Reaction Path Search: Quantum chemical calculations (e.g., DFT) to predict transition states and energetically favorable pathways. Tools like ICReDD’s reaction design platform integrate computational and experimental data for condition screening .
  • Catalyst Screening: Testing alternative catalysts (e.g., Pd/C vs. CuI) for coupling steps to minimize side reactions .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from assay variability or compound purity. Mitigation approaches include:

  • Replication Studies: Repeating assays under standardized conditions (e.g., cell line, incubation time) to confirm reproducibility.
  • Purity Validation: Using HPLC (>95% purity) and elemental analysis to rule out impurities affecting results .
  • Meta-Analysis: Statistical aggregation of data from multiple studies to identify trends, accounting for variables like dosage and experimental models .
  • Mechanistic Studies: Employing knock-out models or competitive binding assays to validate target specificity .

Advanced: How to validate molecular interactions using computational methods?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding modes with target proteins (e.g., kinase inhibitors). Focus on key residues (e.g., hinge region interactions for quinolinone derivatives) .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories).
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC50_{50} values .

Basic: What safety protocols are recommended when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
  • Waste Disposal: Segregate organic waste (e.g., unreacted sulfonyl chlorides) and dispose via certified hazardous waste services.
  • Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing for water-reactive intermediates .

Advanced: How can heterogeneous catalysis improve scalability in synthesis?

Answer:

  • Solid-Supported Catalysts: Use of immobilized catalysts (e.g., Pd on mesoporous silica) for Suzuki-Miyaura couplings to enhance recyclability and reduce metal leaching .
  • Continuous Flow Systems: Microreactors with immobilized catalysts enable higher throughput and better temperature control compared to batch processes .

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